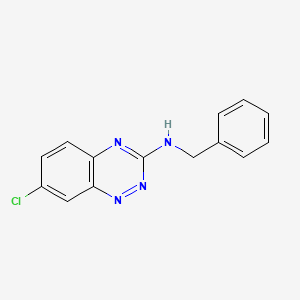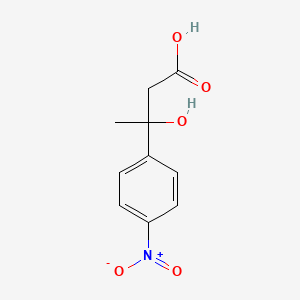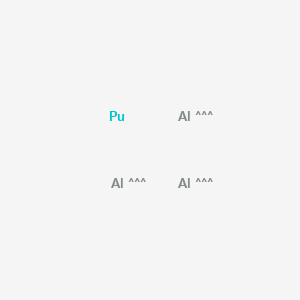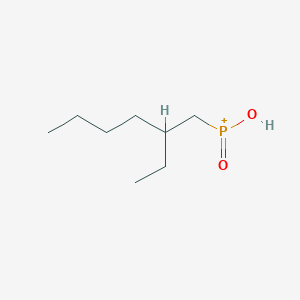
propan-2-yl N-(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl N-(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamate is a chemical compound with a complex structure that includes a carbamate group, a hydroxyl group, and multiple methyl and propan-2-yl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamate typically involves the reaction of an appropriate isocyanate with an alcohol. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like dibutyltin dilaurate to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Propan-2-yl N-(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamates or ethers.
科学研究应用
Propan-2-yl N-(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of propan-2-yl N-(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamate involves its interaction with specific molecular targets. The hydroxyl and carbamate groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: A compound with similar hydroxyl and methyl groups.
2-Hydroxy-2-methylpropiophenone: Another compound with a hydroxyl group and a similar structural framework.
Uniqueness
Propan-2-yl N-(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
6298-80-2 |
|---|---|
分子式 |
C14H21NO3 |
分子量 |
251.32 g/mol |
IUPAC 名称 |
propan-2-yl N-(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C14H21NO3/c1-8(2)11-7-6-10(5)12(13(11)16)15-14(17)18-9(3)4/h6-9,16H,1-5H3,(H,15,17) |
InChI 键 |
ZYUMADVFYYQSON-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)NC(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)


![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)




![2-Cyano-2-[(e)-(4-methoxyphenyl)diazenyl]acetamide](/img/structure/B14728062.png)


